![molecular formula C17H30N2O5S B14495444 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid CAS No. 64198-65-8](/img/structure/B14495444.png)
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is a chemical compound with the molecular formula C17H30N2O5S and a molecular weight of 374.496 g/mol . This compound features a thiadiazolidinone ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of a hydroxyoctyl group and a heptanoic acid chain further characterizes its structure .
Chemical Reactions Analysis
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the thiadiazolidinone ring can be reduced to form alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazolidinone ring and hydroxyoctyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid include other thiadiazolidinone derivatives. These compounds share the thiadiazolidinone ring but differ in the substituents attached to the ring. The unique combination of the hydroxyoctyl group and heptanoic acid chain in this compound distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Properties
CAS No. |
64198-65-8 |
|---|---|
Molecular Formula |
C17H30N2O5S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[4-(3-hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C17H30N2O5S/c1-2-3-6-9-14(20)11-13-19-17(24)25-16(23)18(19)12-8-5-4-7-10-15(21)22/h14,20H,2-13H2,1H3,(H,21,22) |
InChI Key |
FYKWGTWGHMWSQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCN1C(=O)SC(=O)N1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
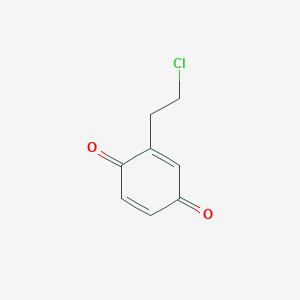
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
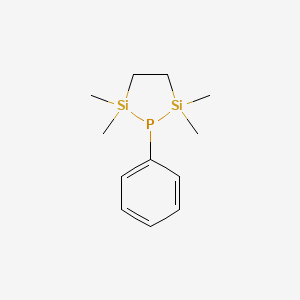
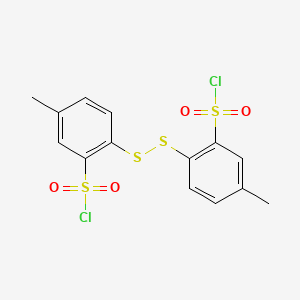
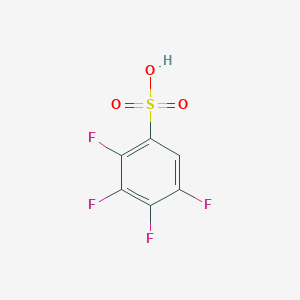
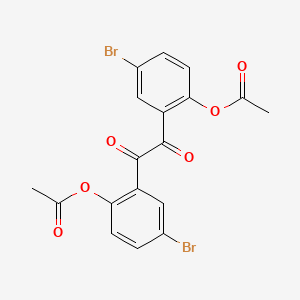
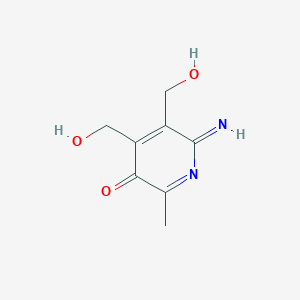
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
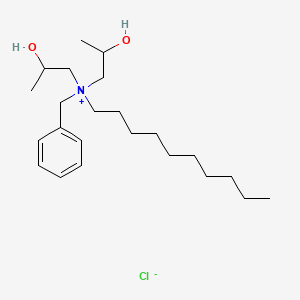
![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

